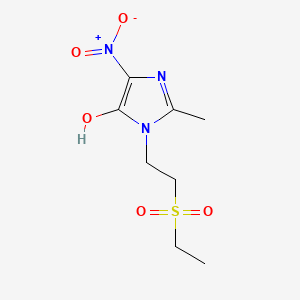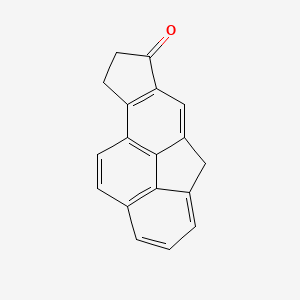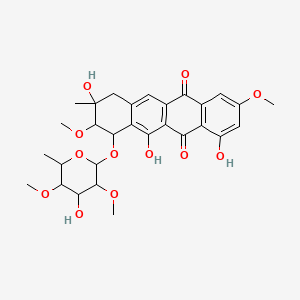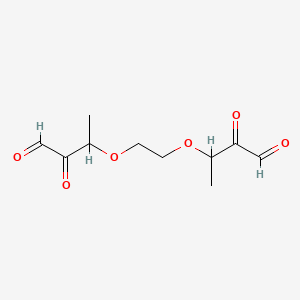
Bikethoxal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bikethoxal is a chemical compound with the molecular formula C10H14O6 and a molecular weight of 230.215 g/mol It is known for its unique structure, which includes a 3,4-dioxobutan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Bikethoxal can be synthesized through a multi-step process involving the reaction of ethylene glycol with 3,4-dioxobutan-2-one under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Bikethoxal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dioxobutan-2-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bikethoxal has found applications in several scientific research areas:
Chemistry: Used as a reagent for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bikethoxal involves its interaction with nucleic acids, particularly single-stranded DNA and RNA. This compound forms covalent bonds with guanine bases, leading to the formation of stable adducts. This interaction can inhibit the replication and transcription processes, making it a valuable tool in molecular biology research .
Comparison with Similar Compounds
Kethoxal: Similar in structure but lacks the additional ethoxy group present in bikethoxal.
Phenyl-diglyoxal: Contains an aromatic spacer instead of the aliphatic spacer in this compound.
Uniqueness: this compound’s unique structure, which includes both dioxobutan-2-yloxy and ethoxy groups, allows it to form more stable adducts with nucleic acids compared to similar compounds. This stability makes it particularly useful in applications requiring long-term interaction with nucleic acids .
Properties
CAS No. |
84031-85-6 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal |
InChI |
InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
XZXKAVJBKMFIQX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
Canonical SMILES |
CC(C(=O)C=O)OCCOC(C)C(=O)C=O |
Synonyms |
ikethoxal ethylene glycol bis(3-(2-ketobutyraldehyde)ether) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




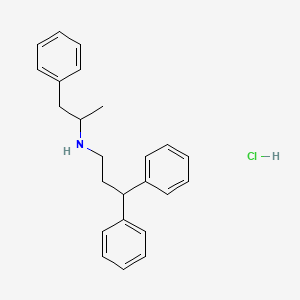
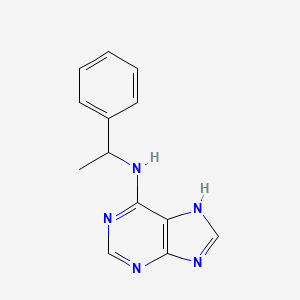
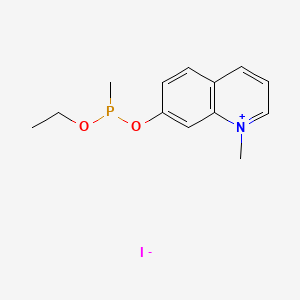

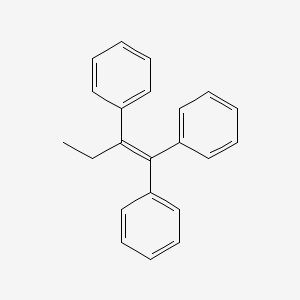
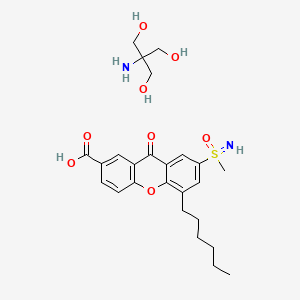
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
